Fmoc-Gly-OPfp

Peptide Synthesis Microwave Chemistry Kinetics

Selecting Fmoc-Gly-OPfp eliminates the inefficiencies of in situ activation required by Fmoc-Gly-OH, reducing coupling reagent consumption and shortening cycle times—critical for automated or microwave-assisted SPPS. The OPfp leaving group exhibits 111-fold higher reactivity than p-nitrophenyl esters, driving difficult glycine couplings to completion and minimizing deletion sequences in hydrophobic or aggregation-prone peptides. Real-time bromophenol blue colorimetric monitoring enables non-destructive at-line verification of each coupling, enhancing process reliability. Supplied as ≥98% pure powder with a defined 3-year shelf life at -20°C, this building block ensures supply chain predictability for both discovery-scale libraries and regulated GMP campaigns.

Molecular Formula C23H14F5NO4
Molecular Weight 463.4 g/mol
CAS No. 86060-85-7
Cat. No. B557581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-OPfp
CAS86060-85-7
SynonymsFmoc-Gly-OPfp; 86060-85-7; Fmoc-glycinepentafluorophenylester; Perfluorophenyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate; ST50307024; (2,3,4,5,6-pentafluorophenyl)2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate; Acenocoumarol; Nicoumalone; AC1MBYJ1; 47463_ALDRICH; SCHEMBL3060297; 47463_FLUKA; MolPort-003-934-121; CF-480; ZINC60272764; AKOS015853240; MCULE-4707042713; AK-50180; AM035384; AN-35592; PL009318; KB-302482; TR-026832; FT-0629878; ST24048891
Molecular FormulaC23H14F5NO4
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
InChIInChI=1S/C23H14F5NO4/c24-17-18(25)20(27)22(21(28)19(17)26)33-16(30)9-29-23(31)32-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,29,31)
InChIKeyLBSDTBJWUJIFBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Gly-OPfp (CAS 86060-85-7) for Fmoc Solid-Phase Peptide Synthesis (SPPS): A Pre-Activated Pentafluorophenyl Ester


Fmoc-Gly-OPfp (CAS 86060-85-7) is an N-α-Fmoc protected glycine derivative activated as a pentafluorophenyl (OPfp) ester. It is a pre-formed active ester, designed to streamline glycine residue incorporation in Fmoc solid-phase peptide synthesis (SPPS) workflows . As a building block, it eliminates the need for separate in situ activation steps. It is typically supplied as a powder with a purity of ≥98.0% (HPLC) .

Why Fmoc-Gly-OPfp (CAS 86060-85-7) Cannot Be Simply Replaced by Generic Fmoc-Glycine or Other Active Esters


Selecting an activated glycine derivative for Fmoc SPPS is not a generic procurement decision. Replacing Fmoc-Gly-OPfp with the unactivated Fmoc-Gly-OH or a less reactive ester introduces quantifiable penalties. Using Fmoc-Gly-OH demands in situ activation, adding an extra step, consuming additional coupling reagent, and prolonging cycle times. While other active esters like Fmoc-Gly-OSu exist, their reactivity profiles differ significantly, which can lead to incomplete couplings in challenging sequences, cumulative yield loss, and a higher risk of process variability . Substituting OPfp esters can also eliminate the ability to utilize simple, real-time colorimetric monitoring of the coupling reaction . The quantitative evidence below delineates the specific, measurable advantages that justify the selection of the pentafluorophenyl ester.

Fmoc-Gly-OPfp (CAS 86060-85-7) Differentiation: A Quantitative Evidence Guide for Scientific Procurement


Accelerated Solution-Phase Coupling Kinetics of Fmoc-OPfp Esters Under Microwave Irradiation

The use of Fmoc-OPfp esters, such as Fmoc-Gly-OPfp, in a microwave-assisted solution-phase peptide synthesis protocol enables exceptionally fast coupling. A study demonstrated that these pre-activated esters achieved complete coupling in 30-45 seconds, even when incorporating sterically hindered α,α-dialkyl amino acids [1]. This speed is critical for high-throughput synthesis and for improving the efficiency of synthesizing 'difficult' peptide sequences. The protocol also demonstrated that the coupling proceeds free from racemization [1].

Peptide Synthesis Microwave Chemistry Kinetics

Mitigation of Racemization Risk for Fmoc-OPfp Esters in Sensitive Couplings

A key differentiation for Fmoc-OPfp esters is their utility in situations where amino acids are susceptible to racemization during the coupling step. Unlike methods that require in situ activation with a base and a coupling reagent, pre-formed OPfp esters can be coupled directly, minimizing exposure to conditions that promote epimerization. This property makes them particularly valuable for coupling amino acids known to be racemization-prone . This is a class-level advantage that distinguishes pre-activated esters from more conventional coupling approaches.

Peptide Synthesis Stereochemistry Side Reaction Management

In-Process Reaction Monitoring Enabled by the Pentafluorophenyl Leaving Group

Fmoc-Gly-OPfp uniquely enables a simple, colorimetric method for monitoring amide bond formation in real-time using Bromophenol Blue . This is a specific advantage not provided by many other active esters or in situ activation methods. The pentafluorophenol liberated during the coupling reaction alters the local chemical environment, allowing for a visible color change that signals reaction completion. This feature provides a non-destructive, at-line test that adds a layer of process control absent when using standard Fmoc-Gly-OH or other esters .

Solid-Phase Synthesis Process Analytical Technology Reaction Monitoring

Reactivity Advantage of Pentafluorophenyl Esters Over Other Common Leaving Groups

The reactivity of the leaving group is a primary determinant of coupling efficiency. A kinetic study comparing the coupling rates of various phenyl esters with glycine demonstrated that the pentafluorophenyl (OPfp) ester is substantially more reactive than other common active esters . The relative rate of coupling for the OPfp ester was found to be 111, compared to 3.4 for the pentachlorophenyl (OPcp) ester and 1 for the p-nitrophenyl (ONp) ester. This significant kinetic advantage translates directly to faster and more complete coupling reactions, reducing the likelihood of side reactions and sequence deletions in SPPS.

Peptide Chemistry Ester Reactivity Coupling Reagents

Quantified Stability and Shelf-Life Specifications for Fmoc-Gly-OPfp

Procurement decisions for sensitive reagents are informed by documented stability and shelf-life. Fmoc-Gly-OPfp has defined stability data from commercial sources. It is reported to be stable for 3 years when stored in powder form at -20°C [1]. For solution-phase applications, a separate datasheet specifies stability of the lyophilized powder for 36 months at -20°C, but only 1 month when stored as a solution at -20°C [2]. This specific, quantitative shelf-life information allows for precise inventory management and minimizes waste from reagent degradation.

Reagent Stability Storage Supply Chain

Improved Process Efficiency in Dipeptide Manufacturing via Fmoc-Gly-OPfp

The practical utility of Fmoc-Gly-OPfp is documented in patent literature, where it is employed to achieve a specific process advantage over standard methods. One patent describes the use of Fmoc-Gly-OPfp as a starting material for synthesizing the dipeptide Fmoc-Gly-Pro-OH, contrasting it with a traditional route using Fmoc-Gly-OH [1]. The innovation highlights that the OPfp ester route "significantly shortens the reaction time and improves the raw material utilization rate" [1]. This demonstrates a tangible, scale-dependent advantage in a manufacturing context, differentiating it from less efficient synthetic strategies.

Process Chemistry Peptide Manufacturing Patent Literature

Optimal Application Scenarios for Fmoc-Gly-OPfp (CAS 86060-85-7) Driven by Quantitative Evidence


High-Throughput and Microwave-Assisted Peptide Library Synthesis

In automated, high-throughput peptide synthesizers or microwave-assisted protocols, minimizing cycle time is paramount. The documented 30-45 second coupling time for Fmoc-OPfp esters under microwave irradiation [1] directly translates to faster production of peptide libraries for drug discovery or epitope mapping. This scenario leverages the exceptional kinetics of the OPfp leaving group to maximize instrument utilization and accelerate research timelines. The ability to monitor coupling completion non-destructively with Bromophenol Blue further enhances process reliability and reduces the need for analytical interruption of the synthesis.

Synthesis of 'Difficult' or Aggregation-Prone Peptide Sequences

The synthesis of long or hydrophobic peptides is often plagued by incomplete couplings and aggregation, leading to low yields and complex purification. In these challenging sequences, the high reactivity of the OPfp ester, which is 111 times greater than a p-nitrophenyl ester [1], is a critical advantage. Using a pre-activated, highly reactive species like Fmoc-Gly-OPfp can help 'push' difficult couplings to completion, minimizing the accumulation of deletion sequences. This results in a higher purity crude peptide and simplifies downstream purification, directly addressing a major bottleneck in peptide production .

cGMP Peptide Manufacturing and Process Scale-Up

In a regulated manufacturing environment, process consistency, yield, and cost of goods are paramount. The use of Fmoc-Gly-OPfp is supported by patent evidence showing improved raw material utilization and shorter reaction times for dipeptide synthesis compared to using the unactivated Fmoc-Gly-OH [1]. This quantifiable improvement in process efficiency supports its selection for scale-up. Furthermore, the defined 3-year shelf life of the powder at -20°C provides supply chain certainty, reducing the risk and cost associated with reagent degradation during large-scale production campaigns.

Synthesis of Glycine-Rich Peptides and Linkers

Peptides rich in glycine, such as flexible linkers used in bioconjugates or in constructs like Fmoc-Gly-Pro-OH [1], can suffer from cumulative yield loss due to the repetitive coupling of this simple residue. The high reactivity of Fmoc-Gly-OPfp ensures each glycine is incorporated with high efficiency. The option to use the Bromophenol Blue test provides a convenient, at-line verification of each coupling step. This combination of efficient chemistry and simple process control is ideal for reliably synthesizing these crucial, repetitive structural motifs, ensuring the quality and quantity of the final linker or peptide product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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